6alpha-Hydroxydexamethasone
Overview
Description
6alpha-Hydroxydexamethasone is a metabolite of dexamethasone . It has a molecular weight of 408.466 and a chemical formula of C22H29FO6 . The IUPAC name for this compound is (1R,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-9b-fluoro-1,5,10-trihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one .
Molecular Structure Analysis
The molecular structure of 6alpha-Hydroxydexamethasone can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models and volumetric data in the same window .Physical And Chemical Properties Analysis
6alpha-Hydroxydexamethasone has several physical and chemical properties. It has a logP value of 0.45, a pKa (Strongest Acidic) of 12.42, and a pKa (Strongest Basic) of -3 . It has a physiological charge of 0, a hydrogen acceptor count of 6, and a hydrogen donor count of 4 . Its polar surface area is 115.06 Å2, and it has a refractivity of 104.01 m3·mol-1 .Scientific Research Applications
Biosynthesis in Cultured Cells
- Biosynthesis in Catharanthus roseus: Research involving Catharanthus roseus cultured cells indicated the role of 6alpha-Hydroxydexamethasone in the biosynthesis of brassinosteroids. Precursor administration experiments helped in identifying the metabolic pathways and intermediates, like 6-deoxocastasterone converting to castasterone via 6alpha-hydroxycastasterone, indicating its importance in plant biochemistry (Fujioka et al., 2000).
Comparative Pharmacological Studies
- Comparison with Other Steroids: Studies compared the efficacy and effects of 6alpha-Hydroxydexamethasone with other steroids like fluocinonide, flumetasone pivalate, and betamethasone-17-valerate in clinical settings. Such comparative studies are crucial in determining the therapeutic potential and positioning of the drug among existing treatments (Reckers & Wendt, 1976).
Pharmacokinetics and Metabolism
- Identification as Major Metabolite: Research identified 6beta-Hydroxydexamethasone as a major urinary metabolite of dexamethasone, showing that more than 30% of administered dexamethasone is metabolized to this form. This kind of metabolic profiling is essential for understanding the drug's behavior in the body and its potential implications (Minagawa et al., 1986).
Neuroscientific Research
- Impact on Monoamine Neurons: The compound has been used in neuroscientific research, particularly in studying the degeneration of central monoamine neurons. Its application in creating specific lesions in the brain aids in understanding neurological diseases and the functioning of dopamine neurons (Ungerstedt, 1968).
Endocrine Studies
- Research in Endocrinology: The compound's effects on hormonal activities have been explored, such as its impact on progesterone and its analogs in inhibiting spermatogenesis and accessory gland function in animal models. Such studies contribute significantly to the understanding of hormonal regulation and reproductive biology (Ericsson & Dutt, 1965).
Cancer Research
- Investigation in Cancer Therapy: The compound has been studied in the context of cancer research, particularly in its role as a biological response modifier. Understanding its interaction with other drugs and its pharmacological properties can be pivotal in developing new cancer therapies (Zhou et al., 2002).
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-GQKYHHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131354 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Hydroxydexamethasone | |
CAS RN |
111897-35-9 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxydexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.